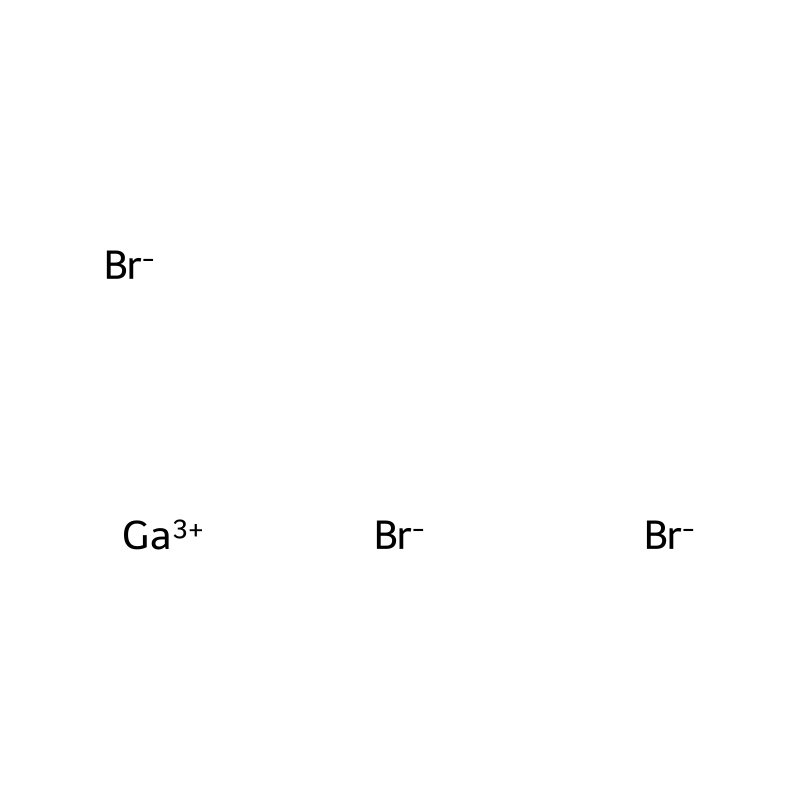Gallium(III) bromide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Lewis Acid Catalysis
- A Lewis acid is a molecule that can accept an electron pair from another molecule.
- GaBr3 readily accepts electron pairs due to its empty d-orbitals, making it a strong Lewis acid.
- This property allows GaBr3 to act as a catalyst in various organic reactions by facilitating the formation and breaking of chemical bonds.
Here are some specific examples of GaBr3 being used as a Lewis acid catalyst in scientific research:
- Alkylation of aromatic compounds: GaBr3 can be used to attach alkyl groups (chains of carbon and hydrogen atoms) to aromatic rings (ring-shaped molecules with alternating single and double bonds) at low temperatures. This reaction is useful for synthesizing various organic compounds, including pharmaceuticals and materials. Source:
- Oxidative addition: GaBr3 can be used as a catalyst in oxidative addition reactions, where a molecule breaks a bond with an oxygen atom and forms two new bonds with other atoms. This type of reaction is used in the synthesis of complex organic molecules. Source:
Other Research Applications
- GaBr3 is also being investigated for its potential applications in other areas of scientific research, such as:
- Solar cell development: GaBr3 may be used in the development of new types of solar cells that are more efficient at converting sunlight into electricity. Source: )
- Ionic liquids: GaBr3 can be used to create ionic liquids, which are salts that are liquid at room temperature. Ionic liquids have potential applications in various fields, including catalysis, electrochemistry, and separation science. Source: )
Gallium(III) bromide, with the chemical formula GaBr₃, is a white, crystalline compound that is highly reactive, particularly with water, where it undergoes an exothermic reaction. It typically exists in a dimeric form at room temperature and is classified as a member of the gallium trihalide group, which includes compounds such as gallium chloride and gallium iodide. The compound is characterized by its ability to act as a Lewis acid, making it valuable in various
Gallium bromide is a corrosive substance and can cause severe irritation and burns upon contact with skin and eyes. It is also a lachrymator, meaning it can irritate the tear ducts and cause excessive tearing.
Here are some safety precautions when handling GaBr3:
- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.
- Avoid contact with skin, eyes, and clothing.
- Work in a well-ventilated area.
- Wash hands thoroughly after handling.
- Store in a cool, dry place in a tightly sealed container.
- Oxidation and Reduction: It can act as an oxidizing agent, releasing oxygen free radicals from water.
- Substitution Reactions: Gallium(III) bromide can engage in substitution reactions, particularly within organic synthesis, leading to the formation of various organic intermediates .
- Dimerization: The compound commonly exists as a dimer (Ga₂Br₆), which can dissociate into monomeric units under certain conditions .
Example Reactions- Formation Reaction:
- Substitution Reaction:where L represents a ligand that can coordinate with gallium .
Gallium(III) bromide has several important applications:
- Catalysis: It serves as a catalyst in organic synthesis reactions, similar to other gallium trihalides. Its strong Lewis acidity enables it to facilitate various chemical transformations .
- Material Science: Used in crystal growth applications and as a precursor for other gallium compounds.
- Pharmaceuticals: Investigated for potential applications in antimicrobial therapies due to its biological activity against RNA polymerase .
Studies on gallium(III) bromide interactions focus on its coordination chemistry and reactivity with various ligands. The compound's ability to form complexes with neutral ligands leads to diverse coordination geometries, including tetrahedral and bipyramidal structures . Spectroscopic methods such as Raman spectroscopy and X-ray diffraction are employed to analyze these interactions and the structural properties of gallium(III) bromide in solution .
Gallium(III) bromide belongs to the family of gallium trihalides, which includes:
- Gallium Chloride (GaCl₃): Less reactive than gallium(III) bromide but more commonly used due to its versatility in catalysis.
- Gallium Iodide (GaI₃): Shares similar preparation methods but differs in reactivity; it is generally more stable than gallium(III) bromide.
- Aluminum Bromide (AlBr₃): A stronger Lewis acid compared to gallium(III) bromide but less selective in some organic reactions.
Comparison TableCompound Reactivity Lewis Acidity Common Uses Gallium(III) Bromide High Moderate Catalysis, Organic Synthesis Gallium Chloride Moderate Strong Catalysis, Precursor for Ga Gallium Iodide Moderate Moderate Synthesis of other compounds Aluminum Bromide Very High Strong Catalysis, Organic Reactions
| Compound | Reactivity | Lewis Acidity | Common Uses |
|---|---|---|---|
| Gallium(III) Bromide | High | Moderate | Catalysis, Organic Synthesis |
| Gallium Chloride | Moderate | Strong | Catalysis, Precursor for Ga |
| Gallium Iodide | Moderate | Moderate | Synthesis of other compounds |
| Aluminum Bromide | Very High | Strong | Catalysis, Organic Reactions |
Gallium(III) bromide's unique combination of reactivity and biological activity distinguishes it from these similar compounds, making it a subject of ongoing research in both inorganic chemistry and pharmacology .
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
GHS Hazard Statements
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Corrosive








